molecular formula C13H23ClO2 B15352085 2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane-d4

2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane-d4

Cat. No.: B15352085
M. Wt: 250.80 g/mol
InChI Key: KIXLXDKXQXRUSB-KXGHAPEVSA-N
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Description

2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane-d4 is a deuterated analog of the parent compound 8-(tert-butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane (CAS 118135-28-7). The deuterium substitution at four positions enhances its utility in pharmacokinetic and metabolic studies, particularly in drug discovery, where isotopic labeling aids in tracing molecular pathways . The compound features a 1,4-dioxaspiro[4.5]decane core with a chloromethyl group at position 2 and a tert-butyl group at position 6. Its unique spirocyclic structure confers rigidity and stereochemical stability, making it valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C13H23ClO2

Molecular Weight

250.80 g/mol

IUPAC Name

8-tert-butyl-3-(chloromethyl)-6,6,10,10-tetradeuterio-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C13H23ClO2/c1-12(2,3)10-4-6-13(7-5-10)15-9-11(8-14)16-13/h10-11H,4-9H2,1-3H3/i6D2,7D2

InChI Key

KIXLXDKXQXRUSB-KXGHAPEVSA-N

Isomeric SMILES

[2H]C1(CC(CC(C12OCC(O2)CCl)([2H])[2H])C(C)(C)C)[2H]

Canonical SMILES

CC(C)(C)C1CCC2(CC1)OCC(O2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Key Substituents/Features Applications References
2-(Chloromethyl)-8-(tert-butyl)-1,4-dioxaspiro[4.5]decane-d4 Not explicitly provided (deuterated) Chloromethyl (C-2), tert-butyl (C-8), deuterium substitution Isotopic labeling, metabolic studies
8-(tert-butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane (non-deuterated) 118135-28-7 Chloromethyl (C-2), tert-butyl (C-8) Synthetic intermediate, drug discovery
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one 131206-75-2 Ketone (C-8), dimethyl (C-6) Organic synthesis, flavor/fragrance
1,4-Dioxaspiro[4.5]decan-8-one 567415 (Thermo) Ketone (C-8) Cyclohexanedione precursor, catalysis
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine 124499-34-9 Ethanamine (C-8) Pharmaceutical intermediates
8-Azaspiro[4.5]decan-1-one HCl AS98357 Nitrogen-containing core (azaspiro) Drug discovery, neuropharmacology
Key Observations:
  • Deuterated vs. Non-deuterated Analogs: The deuterated version (this compound) is priced significantly higher (€721.00/5mg vs. $585.00/250mg for non-deuterated analogs), reflecting its specialized role in isotopic studies .
  • Substituent Effects: The tert-butyl group enhances steric hindrance, improving stability in synthetic reactions . Ketone or amine substituents (e.g., 1,4-dioxaspiro[4.5]decan-8-one) alter reactivity, enabling diverse transformations like nucleophilic additions or condensations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-8-(tert-butyl)-1,4-dioxaspiro[4.5]decane-d4, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting from spirocyclic ketones or aldehydes. For example, the tert-butyl group can be introduced through alkylation or Grignard reactions, followed by chloromethylation using reagents like SOCl₂ or PCl₃. Isotopic labeling (deuterium-d4) typically involves deuterated solvents (e.g., D₂O) or deuterium exchange catalysts .
  • Key Considerations :

  • Temperature Control : Excess heat may lead to ring-opening side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency.
  • Yield Optimization : Yields range from 40–70% depending on steric hindrance from the tert-butyl group .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this spirocyclic compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The spirocyclic structure is confirmed by distinct peaks for the dioxolane ring (δ 3.8–4.2 ppm for O–CH₂–O) and tert-butyl group (δ 1.2–1.4 ppm). Deuterium labeling reduces proton signals in NMR, aiding isotopic purity assessment .
  • Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion cluster (M+H⁺) at m/z 290.18 (calculated for C₁₃H₂₁D₄ClO₂) and isotopic patterns confirming deuterium incorporation .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between non-deuterated and deuterated analogs of this compound?

  • Methodological Answer : Discrepancies often arise from kinetic isotope effects (KIEs) altering metabolic stability or binding affinity. To address this:

  • Comparative Pharmacokinetics : Use LC-MS/MS to measure half-life differences in vitro (e.g., liver microsomes).
  • Crystallography : Compare X-ray structures of deuterated vs. non-deuterated analogs bound to target proteins (e.g., enzymes) to identify conformational changes .
    • Case Study : Deuteration at the chloromethyl position reduces oxidative metabolism by cytochrome P450 enzymes, increasing plasma stability but potentially lowering target engagement .

Q. How does the steric bulk of the tert-butyl group influence reactivity in derivatization reactions?

  • Methodological Answer : The tert-butyl group hinders nucleophilic attacks at the spirocyclic core. For example:

  • Suzuki Coupling : Low yields (<30%) occur unless bulky phosphine ligands (e.g., SPhos) are used to mitigate steric effects.
  • Epoxidation : Requires electrophilic catalysts (e.g., m-CPBA) to overcome electron-withdrawing effects of the chlorine atom .
    • Table : Reactivity Comparison of Substituents
PositionSubstituentReaction (Yield)
C8tert-butylAlkylation (55%)
C2ChloromethylNucleophilic substitution (68%)

Q. What computational methods predict the impact of deuteration on the compound’s conformational dynamics?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Compare free energy landscapes of deuterated vs. non-deuterated analogs using force fields (e.g., AMBER). Deuteration may stabilize specific rotamers due to reduced vibrational entropy.
  • DFT Calculations : Assess isotopic effects on bond angles and torsional barriers, particularly in the dioxaspiro ring .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. Standardize protocols:

  • Solubility Testing : Use shake-flask method with HPLC quantification.
  • Crystallography : Identify hydrate vs. anhydrous forms (e.g., monohydrate increases aqueous solubility by 20%) .

Methodological Tables

Table 1 : Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYield (%)Reference
1Spirocyclization1,4-Cyclohexanedione, ethylene glycol, p-TsOH65
2ChloromethylationSOCl₂, DMF (cat.), 0°C70
3DeuterationD₂O, Pd/C, 50°C85

Table 2 : Spectroscopic Signatures

TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 4.1 (O–CH₂–O), δ 1.3 (C(CH₃)₃)Confirm spirocycle and tert-butyl group
HRMSm/z 290.18 (M+H⁺)Verify molecular formula and deuterium incorporation

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